molecular formula C20H21F2N5O2 B280174 [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone

カタログ番号: B280174
分子量: 401.4 g/mol
InChIキー: FQVOOPHRDVMCKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called IRAK4. IRAK4 plays a crucial role in the inflammatory response of the body, making it a promising target for the treatment of various inflammatory diseases.

作用機序

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone inhibits the activity of IRAK4, a protein kinase that plays a critical role in the activation of the innate immune response. IRAK4 is involved in the signaling pathway that leads to the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting IRAK4, this compound blocks the activation of NF-κB and reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis, lupus, and psoriasis. The compound has also been shown to reduce joint damage and improve disease symptoms in animal models of rheumatoid arthritis. In human clinical trials, this compound has been shown to reduce the levels of inflammatory biomarkers in the blood of patients with rheumatoid arthritis, indicating a reduction in inflammation.

実験室実験の利点と制限

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has several advantages for use in lab experiments. The compound has a high degree of selectivity for IRAK4, making it a useful tool for studying the role of IRAK4 in the innate immune response. This compound also has a favorable safety profile, making it suitable for use in animal models and human clinical trials. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.

将来の方向性

There are several future directions for the research and development of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone. One potential direction is the investigation of the compound's efficacy in other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of combination therapies that target multiple components of the inflammatory response pathway. Additionally, the optimization of the compound's pharmacokinetic properties could improve its efficacy and reduce the frequency of dosing. Overall, this compound shows promise as a potential therapeutic agent for the treatment of inflammatory diseases and warrants further investigation.

合成法

The synthesis of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone involves a series of chemical reactions that start with the condensation of 4-methoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form the pyrazolopyrimidine core. The core is then functionalized with difluoromethyl and piperazine groups to create the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.

科学的研究の応用

[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has been extensively studied in preclinical models for its potential therapeutic use in various inflammatory diseases such as rheumatoid arthritis, lupus, and psoriasis. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models. This compound has also been tested in human clinical trials for the treatment of rheumatoid arthritis and has demonstrated a favorable safety profile with no serious adverse events reported.

特性

分子式

C20H21F2N5O2

分子量

401.4 g/mol

IUPAC名

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H21F2N5O2/c1-25-7-9-26(10-8-25)20(28)15-12-23-27-17(18(21)22)11-16(24-19(15)27)13-3-5-14(29-2)6-4-13/h3-6,11-12,18H,7-10H2,1-2H3

InChIキー

FQVOOPHRDVMCKS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

正規SMILES

CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。